molecular formula C₂₁H₂₄D₆O₉ B1140293 Gemfibrozil 1-O-β-Glucuronide-d6 CAS No. 1703747-47-0

Gemfibrozil 1-O-β-Glucuronide-d6

Katalognummer: B1140293
CAS-Nummer: 1703747-47-0
Molekulargewicht: 432.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gemfibrozil 1-O-β-Glucuronide-d6 is a deuterated form of Gemfibrozil 1-O-β-Glucuronide, which is a major metabolite of the lipid-regulating drug gemfibrozil. This compound is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase enzymes. It is primarily used in scientific research to study the metabolism and pharmacokinetics of gemfibrozil, as well as its interactions with other drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil. The process involves the use of UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes, particularly UGT2B7 . The reaction typically takes place in the presence of human liver microsomes or recombinant enzymes, with the addition of cofactors such as NADPH to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT2B7 enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Metabolism and Formation

The primary metabolic pathway for gemfibrozil involves the formation of its glucuronide metabolites. Gemfibrozil is converted to gemfibrozil 1-O-β-glucuronide via the action of UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT1A1, UGT1A3, and UGT2B4. This process is crucial as the glucuronide form acts as a potent inhibitor of cytochrome P450 2C8, leading to potential drug-drug interactions.

Mechanism-Based Inhibition

Research has demonstrated that gemfibrozil 1-O-β-glucuronide acts as a mechanism-based inhibitor of P450 2C8. The irreversible inactivation occurs through covalent modification of the heme group within the enzyme. The specific site of modification is believed to be the gamma-meso position of the heme, resulting from the oxidation of a benzylic carbon on the dimethylphenoxy group of the glucuronide .

Electrophilic Reactivity

Gemfibrozil 1-O-β-glucuronide exhibits electrophilic characteristics due to its acyl glucuronide structure. This reactivity facilitates hydrolysis and intramolecular rearrangements, leading to covalent binding with proteins. Studies have shown that administration of gemfibrozil leads to the formation of protein adducts in various tissues, including plasma, liver, and kidney . The pharmacokinetics of these adducts indicate a significant accumulation in plasma over time.

In Vitro Studies

In vitro studies have highlighted that gemfibrozil 1-O-β-glucuronide can modify P450 enzymes, particularly P450 2C8, leading to altered metabolism of co-administered drugs. The covalent binding to the heme group prevents further substrate access, thus inhibiting enzymatic activity .

In Vivo Studies

In vivo experiments conducted on rats demonstrated that prolonged administration of gemfibrozil resulted in significant levels of protein adducts formed from gemfibrozil and its glucuronide metabolites. The mean steady-state concentrations of these adducts were notably higher in plasma compared to other tissues, indicating a preferential binding in circulation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of gemfibrozil indicates a half-life of approximately 1.5 hours in healthy individuals, with variations observed in patients with renal or liver impairments . The formation and persistence of protein adducts raise considerations for potential toxicological implications, particularly regarding long-term exposure.

Pharmacokinetic Data

PopulationCmax (µg/mL)Tmax (h)Half-Life (h)
Healthy Volunteers46 ± 162.2 ± 1.11.5
Patients with Renal Failure13.8 ± 11.12.3 ± 1.02.4
Patients with Liver Disease23 ± 10.32.6 ± 1.72.1

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil, enhancing its solubility and facilitating excretion. The presence of deuterium allows researchers to trace metabolic pathways effectively. Its primary application in pharmacokinetics includes:

  • Inhibition of Cytochrome P450 2C8 : This metabolite significantly inhibits CYP2C8, impacting the metabolism of co-administered drugs. Studies have shown that it exhibits an IC50 value of approximately 4 μM, indicating potent inhibition .

Data Table: Inhibition Potency of this compound

EnzymeIC50 Value (μM)Effect
CYP2C84Significant inhibition
CYP2B670Minimal inhibition
CYP3A4>300Minimal inhibition

Drug Interaction Studies

This compound plays a crucial role in understanding drug-drug interactions, particularly with statins and other medications metabolized by CYP2C8. Notably, it has been implicated in significant interactions with cerivastatin and pioglitazone.

Case Study: Interaction with Cerivastatin

A study demonstrated that both gemfibrozil and its glucuronide metabolite inhibited the uptake of cerivastatin (CER) by human organic anion transporting polypeptide 2 (OATP2)-expressing cells. The IC50 values for uptake were found to be 72 μM for gemfibrozil and 24 μM for this compound, indicating that the glucuronide form has a stronger inhibitory effect .

Clinical Implications

The clinical relevance of this compound is underscored by its impact on drug metabolism and therapeutic outcomes. For instance, the compound's modulation of pioglitazone pharmacokinetics was studied in relation to CYP2C8 polymorphisms, revealing variability in drug exposure among different genotypes .

Data Table: Impact on Pioglitazone Pharmacokinetics

GenotypeMean AUC Increase (Fold)
CYP2C8*13.3
CYP2C8*35.2

Research Methodologies

The methodologies employed in studying this compound include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying plasma levels and assessing metabolic pathways. These techniques are essential for validating the pharmacokinetic profiles and understanding the compound's interactions with various enzymes .

Eigenschaften

CAS-Nummer

1703747-47-0

Molekularformel

C₂₁H₂₄D₆O₉

Molekulargewicht

432.49

Synonyme

1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.